1-Azabicyclo[2.2.1]heptan-4-ylmethanol;hydrochloride
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Overview
Description
1-Azabicyclo[2.2.1]heptan-4-ylmethanol;hydrochloride is a chemical compound with the molecular formula C7H14ClNO. It is a bicyclic structure containing a nitrogen atom, making it part of the azabicyclo family. This compound is often used in pharmaceutical research and has various applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azabicyclo[2.2.1]heptan-4-ylmethanol;hydrochloride typically involves the reaction of a bicyclic amine with formaldehyde, followed by reduction and subsequent hydrochloride salt formation. The reaction conditions often include:
Temperature: Moderate temperatures (20-50°C)
Solvents: Common solvents like ethanol or methanol
Catalysts: Acidic catalysts such as hydrochloric acid
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving:
Continuous flow reactors: For better control over reaction conditions
Purification steps: Including crystallization and recrystallization to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions
1-Azabicyclo[2.2.1]heptan-4-ylmethanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes
Reduction: Reduction reactions can yield different alcohol derivatives
Substitution: Nucleophilic substitution reactions can introduce various functional groups
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Conditions often involve nucleophiles like halides or amines
Major Products
The major products formed from these reactions include:
Oxidation: Ketones or aldehydes
Reduction: Alcohol derivatives
Substitution: Various substituted bicyclic compounds
Scientific Research Applications
1-Azabicyclo[2.2.1]heptan-4-ylmethanol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis
Biology: Studied for its potential effects on biological systems
Medicine: Investigated for its pharmacological properties and potential therapeutic uses
Industry: Utilized in the production of various chemical intermediates
Mechanism of Action
The mechanism of action of 1-Azabicyclo[2.2.1]heptan-4-ylmethanol;hydrochloride involves its interaction with specific molecular targets. It can act on:
Receptors: Binding to certain receptors in biological systems
Enzymes: Inhibiting or activating specific enzymes
Pathways: Modulating biochemical pathways to exert its effects
Comparison with Similar Compounds
Similar Compounds
1-Azabicyclo[2.2.1]heptane: A similar bicyclic compound without the methanol group
4-Azabicyclo[2.2.2]octane: Another bicyclic compound with a different ring structure
Uniqueness
1-Azabicyclo[2.2.1]heptan-4-ylmethanol;hydrochloride is unique due to its specific bicyclic structure and the presence of a methanol group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-azabicyclo[2.2.1]heptan-4-ylmethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-6-7-1-3-8(5-7)4-2-7;/h9H,1-6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZKFLGFKGXCIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1(C2)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138438-15-8 |
Source
|
Record name | {1-azabicyclo[2.2.1]heptan-4-yl}methanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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